2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Kinase inhibitor design JNK inhibition Arylsulfonamide tether

Researchers needing a bifunctional heterocycle for JNK1-selective inhibitor libraries often face limited access to the specific 2-chloro-3-(pyrazol-4-yl) regioisomer with a free pyrazole NH. 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS 1563529-57-6) solves this by offering two orthogonal reactive handles: - Free pyrazole N-H enables direct sulfonamide tethering for JNK1 inhibitors (IC50 1.81 nM). - 2-Chloro group allows late-stage SNAr or Pd-catalyzed cross-coupling for SAR diversification. Supplied with ≥95% purity, stable at ambient storage, and available for immediate global shipment.

Molecular Formula C8H6ClN3
Molecular Weight 179.61
CAS No. 1563529-57-6
Cat. No. B2567215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1H-pyrazol-4-yl)pyridine
CAS1563529-57-6
Molecular FormulaC8H6ClN3
Molecular Weight179.61
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C2=CNN=C2
InChIInChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12)
InChIKeyBNEPOCZTERAPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(1H-pyrazol-4-yl)pyridine: A Verifiable Bifunctional Scaffold for Kinase Inhibitor Design and Cross-Coupling Chemistry


2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1563529-57-6) is a heterocyclic building block of the pyrazolylpyridine class, characterized by a chloro substituent at the 2-position and a free 1H-pyrazol-4-yl moiety at the 3-position of the pyridine ring . The molecular architecture (C₈H₆ClN₃, MW 179.61 g/mol, predicted pKa 11.26±0.50) provides two orthogonal reactive handles: the 2-chloro group enables nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings, while the unsubstituted pyrazole NH serves as a site for alkylation, arylation, or sulfonylation . This bifunctionality establishes the compound as a versatile intermediate for constructing structurally diverse kinase inhibitor libraries and functionalized heterocycles, distinct from analogs that lack either the reactive chloro handle or the free pyrazole N-H .

Procurement Rationale for 2-Chloro-3-(1H-pyrazol-4-yl)pyridine: Why Direct Analogs Cannot Be Substituted in Drug Discovery Workflows


Generic substitution of 2-chloro-3-(1H-pyrazol-4-yl)pyridine with structurally related pyrazolylpyridine isomers or N-substituted analogs fails due to three non-interchangeable features. First, the specific 2-chloro-3-(pyrazol-4-yl) connectivity is non-negotiable for establishing structure-activity relationships (SAR) in pyrazolopyridine-derived kinase inhibitors, where even regioisomeric shifts eliminate target binding [1]. Second, the free pyrazole N-H is essential for subsequent diversification; N-alkylated analogs (e.g., N-benzyl or N-methoxybenzyl derivatives) preclude the introduction of critical arylsulfonamide tethers or other pharmacophoric elements required for JNK isoform selectivity . Third, the chloro substituent at the 2-position of the pyridine ring enables late-stage functionalization via palladium-catalyzed cross-couplings that cannot be executed on chloro-absent scaffolds, making this specific building block irreplaceable in convergent synthetic routes [2].

2-Chloro-3-(1H-pyrazol-4-yl)pyridine: Quantitative Evidence of Structural Differentiation Against Closest Analogs


Free Pyrazole N-H Enables JNK Inhibitor Potency: Direct Comparison with N-Substituted Derivative

The unsubstituted pyrazole N-H of 2-chloro-3-(1H-pyrazol-4-yl)pyridine serves as the essential anchor point for installing arylsulfonamide tethers, a modification critical for achieving nanomolar JNK inhibition. In a head-to-head comparative study, the parent scaffold was elaborated into a series of 36 pyrazol-4-yl pyridine derivatives bearing arylsulfonamide substituents at the N1-position. The most potent analog (compound 11e) achieved IC₅₀ values of 1.81 nM against JNK1, 12.7 nM against JNK2, and 10.5 nM against JNK3 [1]. In contrast, the unfunctionalized 2-chloro-3-(1H-pyrazol-4-yl)pyridine (the starting material) exhibits no meaningful kinase inhibition, with a reported IC₅₀ of 28 μM against an unspecified kinase target [2]. This three-order-of-magnitude difference demonstrates that the free N-H is a latent functionality whose value is realized only through deliberate derivatization—a synthetic pathway unavailable from N-substituted analogs purchased pre-blocked.

Kinase inhibitor design JNK inhibition Arylsulfonamide tether

Antiproliferative Activity of 2-Chloropyridine-Containing Pyrazolopyridines: Class Benchmark Established

Within the broader class of pyrazolopyridine derivatives, the presence of a 2-chloropyridine moiety correlates with enhanced antiproliferative activity. In a 2018 SAR study, a 2-chloropyridine-containing pyrazolopyridine derivative (compound 14) was identified as the most potent agent among a series of pyrazolopyridines, exhibiting IC₅₀ values of 4.89 μM (HepG2), 4.18 μM (MCF-7), and 4.63 μM (HeLa) [1]. While 2-chloro-3-(1H-pyrazol-4-yl)pyridine itself is a building block rather than a biologically optimized final compound, the data establish that the 2-chloro substituent is a privileged structural feature within this chemotype for anticancer applications. This class-level benchmark provides a quantitative rationale for selecting 2-chloro-substituted pyrazolylpyridine scaffolds over non-chlorinated or differently halogenated congeners when designing antiproliferative compound libraries.

Anticancer Antiproliferative Pyrazolopyridine derivatives

Predicted Physicochemical Profile: Quantitative Distinction from 2-Bromo and 2-Fluoro Analogs

The 2-chloro substituent of 2-chloro-3-(1H-pyrazol-4-yl)pyridine occupies a unique reactivity niche between the more labile 2-bromo analog and the more inert 2-fluoro analog, as quantified by predicted physical properties. The target compound exhibits a predicted boiling point of 383.2±32.0 °C and a predicted density of 1.366±0.06 g/cm³ . While head-to-head reactivity data for this specific scaffold are not published, the well-established trend in heteroaryl halide cross-coupling reactivity places chloro derivatives in an optimal balance: sufficient reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions (unlike fluoro analogs, which require harsher conditions or specialized catalysts), yet superior stability during storage and multi-step synthetic sequences compared to bromo or iodo analogs, which are prone to premature oxidative addition or decomposition . This quantitative physicochemical distinction guides reagent selection in convergent synthesis planning.

Reactivity tuning Cross-coupling Halogen selection

Optimal Procurement and Application Scenarios for 2-Chloro-3-(1H-pyrazol-4-yl)pyridine in Medicinal Chemistry and Chemical Biology


JNK Isoform-Selective Inhibitor Discovery: Arylsulfonamide Tethering Platform

This compound serves as the essential starting material for constructing JNK1-selective inhibitors with low nanomolar potency. The free pyrazole N-H is directly functionalized with arylsulfonamide groups, a transformation documented to yield derivatives such as compound 11e, which achieves IC₅₀ values of 1.81 nM against JNK1 and demonstrates 7-fold selectivity over JNK2 (12.7 nM) and 5.8-fold over JNK3 (10.5 nM) [1]. The 2-chloro substituent remains intact during this diversification step, enabling subsequent orthogonal derivatization of the pyridine ring via palladium-catalyzed cross-coupling. This application is exclusive to the unsubstituted N-H scaffold; N-alkylated or N-arylated analogs purchased as starting materials cannot undergo sulfonamide tethering and are unsuitable for this workflow .

Anticancer Pyrazolopyridine Library Synthesis via Late-Stage Diversification

The bifunctional nature of 2-chloro-3-(1H-pyrazol-4-yl)pyridine makes it an ideal core scaffold for generating structurally diverse pyrazolopyridine libraries with potential antiproliferative activity. Class-level evidence indicates that 2-chloropyridine-containing pyrazolopyridine derivatives achieve IC₅₀ values in the low micromolar range (4.18–4.89 μM) across multiple cancer cell lines including MCF-7, HepG2, and HeLa [2]. Sequential functionalization—first at the pyrazole N-H (alkylation, arylation, or sulfonylation), followed by SNAr or cross-coupling at the 2-chloro position—enables the rapid synthesis of hundreds of analogs from a single purchased building block, maximizing the efficiency of SAR exploration campaigns.

Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Workflows

The 2-chloro substituent on the pyridine ring is optimally reactive for palladium-catalyzed cross-coupling methodologies while maintaining shelf stability superior to bromo or iodo analogs. This compound is explicitly documented to undergo nucleophilic substitution with amines, thiols, and alkoxides under standard polar aprotic conditions . The predicted physicochemical parameters—boiling point of 383.2±32.0 °C and density of 1.366±0.06 g/cm³—support its suitability for automated parallel synthesis platforms and continuous flow processes . Procurement of the chloro analog, rather than the more reactive bromo version, reduces the risk of unwanted background reactions during pyrazole N-H functionalization and minimizes decomposition during long-term storage at ambient temperature.

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